molecular formula C10H16N2S B2513553 (6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine CAS No. 1339116-07-2

(6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

Cat. No.: B2513553
CAS No.: 1339116-07-2
M. Wt: 196.31
InChI Key: DUOZXXLFTUAWAL-UHFFFAOYSA-N
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Description

(6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine is a chemical compound with a unique structure that includes a benzothiazole ring fused with a tetrahydro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-ethyl-N-methyl-β-aminopropionitrile with catalytic hydrogenation to form N-ethyl-N-methylpropanediamine, followed by cyclization in the presence of copper chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

(6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine is unique due to its benzothiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-10(2)4-3-7-8(5-10)13-9(6-11)12-7/h3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOZXXLFTUAWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339116-07-2
Record name 1-(6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
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